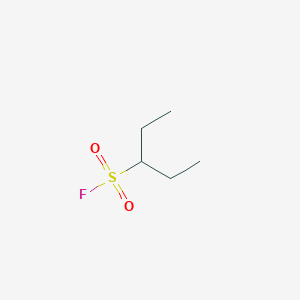

Fluoruro de pentano-3-sulfonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentane-3-sulfonyl fluoride is an organic compound with the molecular formula C5H11FO2S It is a member of the sulfonyl fluoride family, which are known for their unique stability and reactivity balance

Aplicaciones Científicas De Investigación

Pentane-3-sulfonyl fluoride has a wide range of applications in scientific research:

Chemical Biology: It is used as a reactive probe for studying enzyme activity and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

Pharmaceuticals: It serves as a building block in the synthesis of protease inhibitors and other bioactive molecules.

Materials Science: It is employed in the development of functional materials with unique properties.

Diagnostic Imaging: Sulfonyl fluorides are used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.

Mecanismo De Acción

Target of Action

Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets amino acids or proteins . These compounds are known for their unique stability-reactivity balance, which makes them privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .

Mode of Action

The mode of action of Pentane-3-sulfonyl fluoride involves its interaction with its protein targets. Due to its relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, it can efficiently target active-site amino acid residues . This interaction can lead to the inactivation of these enzymes .

Biochemical Pathways

The biochemical pathways affected by Pentane-3-sulfonyl fluoride are largely dependent on the specific proteins it targets. For instance, if it targets a key enzyme in a particular metabolic pathway, it can potentially disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

Like other sulfonyl fluorides, it is known for its resistance to hydrolysis under physiological conditions , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of Pentane-3-sulfonyl fluoride’s action depend on the specific proteins it interacts with. For example, if it interacts with a key enzyme, it could inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .

Action Environment

The action, efficacy, and stability of Pentane-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, its stability-reactivity balance, which is key to its mode of action, could potentially be affected by factors such as pH and temperature .

Análisis Bioquímico

Biochemical Properties

Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, has been found to have significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Molecular Mechanism

Sulfonyl fluorides are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of varying dosages of Pentane-3-sulfonyl fluoride in animal models. It is known that fluoride intake can lead to toxicity phenotypes closely associated with neurotoxicity .

Metabolic Pathways

Sulfonyl fluorides are known to interact with various enzymes and cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentane-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents. For instance, a one-pot synthesis method has been developed that uses sulfonates or sulfonic acids as starting materials, facilitating the enrichment of the sulfonyl fluoride library .

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides often involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of aqueous potassium fluoride or potassium hydrogen fluoride. This method is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Pentane-3-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: It can also undergo addition reactions with suitable reagents.

Common Reagents and Conditions

The reactions involving pentane-3-sulfonyl fluoride typically require mild conditions and common reagents such as potassium fluoride, acetonitrile, and phase transfer catalysts like 18-crown-6-ether .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Comparación Con Compuestos Similares

Similar Compounds

2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.

(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.

4-Formylbenzenesulfonyl Fluoride: Used in radiolabeling for diagnostic imaging.

Uniqueness

Pentane-3-sulfonyl fluoride is unique due to its balanced reactivity and stability, making it a versatile tool in chemical biology and pharmaceutical research. Its ability to form stable covalent bonds with a variety of amino acid residues sets it apart from other sulfonyl fluorides .

Propiedades

IUPAC Name |

pentane-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQLUHHBTZACI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)

![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)

![3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2522775.png)

![ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522779.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/new.no-structure.jpg)